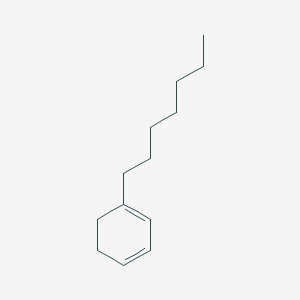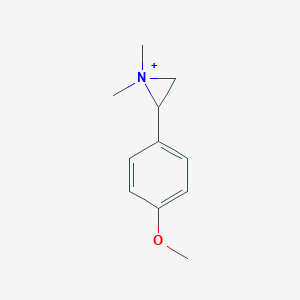![molecular formula C5H8F3NS B14598291 2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine CAS No. 61170-54-5](/img/structure/B14598291.png)
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles, structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. The presence of the trifluoromethylsulfanyl group in this compound adds unique properties, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine typically involves the alkylation of 1-tosyl-2-(trifluoromethyl)aziridine. The reaction conditions often include the use of strong bases and specific solvents to facilitate the alkylation process . The presence of a good terminal leaving group in the precursor aziridine aids in the ring expansion and formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The trifluoromethylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, bases, and acids. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, nucleophilic ring opening can lead to the formation of various nitrogen-containing compounds, while substitution reactions can yield products with different functional groups replacing the trifluoromethylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine has several applications in scientific research:
- **Chem
Eigenschaften
CAS-Nummer |
61170-54-5 |
|---|---|
Molekularformel |
C5H8F3NS |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(trifluoromethylsulfanyl)aziridine |
InChI |
InChI=1S/C5H8F3NS/c1-4(2)3-9(4)10-5(6,7)8/h3H2,1-2H3 |
InChI-Schlüssel |
AJRVMWIRYDIABQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN1SC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)

![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)


![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)



![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
